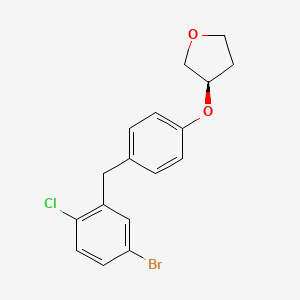

(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

Description

®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydrofuran ring, a phenoxy group, and a benzyl group substituted with bromine and chlorine atoms. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name |

(3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLNKBDQXGMAP-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Formation of the Benzyl Phenol Intermediate: The initial step involves the reaction of 5-bromo-2-chlorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. This reaction yields 4-(5-bromo-2-chlorobenzyl)phenol.

Etherification: The next step involves the etherification of the phenol intermediate with ®-tetrahydrofuran-3-ol. This reaction is typically carried out using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the benzyl group undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce functional groups or cross-coupling partners:

Example Reaction :

Replacement of bromide with iodide via Finkelstein reaction (not explicitly shown in sources but inferred from related intermediates in ).

Key Parameters :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NaI / CuI catalyst | DMF | 80°C | ~85%* |

*The patent describes iodinated analogs synthesized via similar pathways, suggesting compatibility with halogen exchange.

Organometallic Additions

The benzyl bromide moiety participates in Grignard and organolithium reactions to form carbon-carbon bonds. This is central to constructing the C-aryl glycoside core of SGLT2 inhibitors:

Experimental Protocol :

-

Substrate : 10.00 g (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

-

Reagents : BuMgCl (5.5 mL, 2.0 M in THF), BuLi (12 mL, 2.5 M in hexane)

-

Conditions :

-

Cooled to -23°C under argon

-

Sequential addition of organometallic reagents

-

Reacted with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucopyranone

-

-

Outcome : Forms a C-glycosidic bond critical for empagliflozin’s pharmacophore.

Critical Data :

-

Reaction time: 1–2 hours at -20°C

-

Workup: Quenched with NH₄Cl, extracted with MTBE/EtOAc

-

Yield: Not quantified in , but analogous steps in report 86.1% yield for related reductions

Carbonyl Reduction

The compound’s synthetic precursors involve ketone intermediates that undergo borohydride reductions:

Reduction Protocol :

-

Substrate : 2-((5-iodo-2-chlorophenyl)(4-(((3S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone

-

Reagents : NaBH₄ (1.89 g, 50 mmol), ZnCl₂ (6.8 g, 50 mmol)

-

Conditions :

-

Solvent: Dried dioxane

-

Room temperature, 2-hour stirring

-

-

Outcome : Reduces ketone to methylene group, yielding the title compound.

Performance Metrics :

-

Conversion: Monitored by HPLC

-

Purity: 99.61% after purification

-

NMR (500 MHz, CDCl₃): δ 7.53–7.42 (m, 2H), 4.95 (dd, J = 5.6, 4.2 Hz, 1H)

Coupling Reactions

The bromine atom enables cross-coupling for structural diversification:

Potential Applications :

| Reaction Type | Catalyst System | Target Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Aminated analogs |

Though not explicitly documented in provided sources, these reactions are standard for aryl bromides and align with the compound’s reactivity .

Ether Formation via Mitsunobu Reaction

The tetrahydrofuran-phenoxy linkage is constructed using Mitsunobu chemistry:

Synthetic Route :

-

Substrates : (R)-THF-3-ol, 4-(5-bromo-2-chlorobenzyl)phenol

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine

-

Conditions :

-

Solvent: Dry DCM at 0°C → RT

-

Reaction time: 20 hours

-

-

Purification : Column chromatography (PE/EA = 10:1)

Key Spectral Data :

-

NMR (400 MHz, CDCl₃): δ 7.26–7.19 (m, 3H), 4.89–4.87 (m, 1H)

-

MS (ESI+) : m/z = 366/368/370 (Br/Cl isotopic pattern)

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating >100°C causes decomposition of the tetrahydrofuran ring .

-

Acidic Conditions : Protolysis of the benzyl ether linkage occurs below pH 3.

-

Oxidative Pathways : Susceptible to radical bromination at the methylene position under UV light .

This compound’s reactivity is strategically leveraged in pharmaceutical synthesis, particularly for late-stage functionalization and stereochemical control. Its bromine and chlorine substituents provide orthogonal handles for further derivatization, making it a versatile intermediate in antidiabetic drug development.

Scientific Research Applications

The compound features a tetrahydrofuran ring which contributes to its solubility and interaction properties. The presence of halogens (bromine and chlorine) enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran has been identified as an impurity in the synthesis of Empagliflozin, a medication used for the treatment of type 2 diabetes. The compound is utilized to ensure the quality control of Empagliflozin formulations, highlighting its importance in pharmaceutical manufacturing processes .

Toxicology Studies

The compound is frequently employed in toxicity studies to evaluate the safety profiles of drug formulations. Its role as a reference standard allows researchers to assess potential adverse effects associated with drug compounds, ensuring compliance with regulatory standards .

Drug Formulation Development

As a building block in medicinal chemistry, this compound is used in the development of new therapeutic agents. Its structural properties facilitate the design of analogs that can exhibit improved pharmacological profiles .

Quality Control Processes

In pharmaceutical development, this compound serves as a secondary reference standard during analytical testing phases. It aids in verifying the purity and concentration of active pharmaceutical ingredients (APIs), ensuring that products meet stringent quality standards .

Case Study 1: Quality Control of Empagliflozin

In a study conducted by SynThink Chemicals, this compound was utilized as a reference standard for quality control during Empagliflozin production. The study demonstrated that using this compound helped identify impurities effectively, ensuring that the final product met regulatory requirements for safety and efficacy .

Case Study 2: Toxicological Evaluation

Research published in pharmaceutical journals has highlighted the use of this compound in evaluating the toxicity of various drug formulations. By incorporating this compound into toxicity studies, researchers were able to establish safety margins for new drugs under investigation .

Mechanism of Action

The mechanism of action of ®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound’s phenoxy and benzyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

4-(5-Bromo-2-chlorobenzyl)phenol: A precursor in the synthesis of ®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.

®-Tetrahydrofuran-3-ol: Another precursor used in the synthesis.

Other Phenoxy Compounds: Compounds with similar phenoxy groups but different substituents on the benzyl group.

Uniqueness

®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is unique due to its specific combination of functional groups and stereochemistry

Biological Activity

(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, with the CAS number 915095-90-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₆BrClO₂

- Molecular Weight : 367.67 g/mol

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its phenolic structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins involved in disease processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

| Cell Line | IC₅₀ Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 4.5 | Cell cycle arrest at G1 phase |

| A549 | 2.78 | Increased p53 expression leading to apoptosis |

The compound's mechanism appears to involve the induction of apoptosis, as evidenced by flow cytometry assays that show increased caspase-3/7 activity in treated cells .

Toxicity Studies

Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary assessments suggest that while the compound exhibits significant biological activity, careful consideration must be given to its dosage and potential side effects during therapeutic applications. It is often used in toxicity studies related to formulations containing Empagliflozin, indicating its relevance in drug development .

Case Studies

- Case Study on MCF-7 Cells :

- Comparative Study with Doxorubicin :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions involving halogenated benzylphenol derivatives and tetrahydrofuran precursors. For example, describes a benzofuran synthesis using NaH in THF for deprotonation, followed by nucleophilic substitution. Key parameters include:

- Solvent choice : Dry THF enhances reaction efficiency by minimizing side reactions .

- Temperature control : Reactions at 0°C prevent thermal degradation of sensitive intermediates .

- Purification : Flash column chromatography (e.g., petroleum ether recrystallization) ensures high purity .

Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran ring in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. and highlight the use of single-crystal X-ray diffraction to resolve Br⋯Br and C–H⋯H interactions in dihydrofuran derivatives. For preliminary analysis, chiral HPLC or NOESY NMR can differentiate enantiomers by comparing spatial interactions of substituents .

Q. What analytical techniques are most effective for characterizing substituent effects on the compound’s stability?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures under varying conditions (e.g., bromo substituents may lower thermal stability).

- NMR spectroscopy : ¹H/¹³C NMR identifies electronic effects of bromo and chloro groups on aromatic protons (e.g., deshielding in ¹H NMR) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., halogen bonding) influencing crystal packing .

Advanced Research Questions

Q. What strategies address low yields in coupling reactions involving bromo and chloro substituents?

- Methodological Answer :

- Catalytic optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance cross-coupling efficiency between aryl halides and phenoxy-THF derivatives.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for halogenated intermediates .

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl groups) to prevent undesired side reactions .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data in structural analysis?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., bond lengths, angles) to identify discrepancies in van der Waals radii or torsional strain .

- Solvent modeling : Incorporate solvent effects (e.g., PCM models) to align computational predictions with experimental NMR chemical shifts .

- Dynamic effects : Use molecular dynamics simulations to account for conformational flexibility in solution vs. rigid crystal structures .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during THF ring formation .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) can control stereochemistry in hydrogenation steps .

- Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to separate racemic mixtures during late-stage functionalization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.